BenchChemオンラインストアへようこそ!

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

medicinal chemistry regioselective synthesis CNS drug discovery

8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine hydrochloride (CAS 2031269‑02‑8) is a bicyclic heterocycle belonging to the 1‑benzazepine class, characterized by a nitro group at the 8‑position of the benzazepine scaffold and formulated as the hydrochloride salt [REFS‑1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of central nervous system (CNS)‑active molecules and as a regioisomerically defined building block for structure–activity relationship (SAR) exploration [REFS‑2].

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 2031269-02-8
Cat. No. B1531412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
CAS2031269-02-8
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H
InChIKeyOQQDTCJHIYBCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride (CAS 2031269-02-8): Defining the Benchmark for Nitro-Substituted 1-Benzazepine Building Blocks in CNS-Targeted Synthesis


8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine hydrochloride (CAS 2031269‑02‑8) is a bicyclic heterocycle belonging to the 1‑benzazepine class, characterized by a nitro group at the 8‑position of the benzazepine scaffold and formulated as the hydrochloride salt [REFS‑1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of central nervous system (CNS)‑active molecules and as a regioisomerically defined building block for structure–activity relationship (SAR) exploration [REFS‑2]. Its commercial availability from multiple reputable vendors in >95% purity underscores its role as a standardized starting material for reproducible research synthesis [REFS‑3].

Why Regioisomeric Purity and Salt Form Selection Are Non‑Negotiable When Sourcing 8‑Nitro‑1‑benzazepine Intermediates


In‑class benzazepine scaffolds cannot be interchanged without altering reaction outcomes and biological target engagement. The 1‑benzazepine core differs fundamentally from the more extensively studied 2‑benzazepine and 3‑benzazepine families in terms of nitrogen positioning, which directly governs receptor‑binding geometry, metabolic stability, and synthetic derivatization routes [REFS‑1]. Within the 8‑nitro‑1‑benzazepine series, the hydrochloride salt provides critical advantages over the free base—enhanced aqueous solubility, improved stability under ambient storage, and easier handling in parallel synthesis workflows [REFS‑2]. Regioisomeric variants such as the 7‑nitro isomer (CAS 740842‑79‑9) introduce different electronic and steric profiles, making them unsuitable surrogates in structure‑driven campaigns where the 8‑substitution pattern has been specifically optimized [REFS‑3]. These factors collectively render generic substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine Hydrochloride: Head‑to‑Head Comparisons with In‑Class Alternatives


Regioisomeric Selectivity: 8‑Nitro vs. 7‑Nitro Substitution in 1‑Benzazepine Building Blocks

The 8‑nitro regioisomer provides a unique electronic environment compared to the commercially available 7‑nitro isomer (7‑nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine hydrochloride, CAS 740842‑79‑9). Nitration at the 8‑position places the electron‑withdrawing group para to the bridging carbon, altering the ring's activation energy for electrophilic aromatic substitution and modulating the pKa of the aniline nitrogen after reduction [REFS‑1]. This positional shift has been shown in analogous 2‑benzazepine series to dramatically change selectivity profiles—8‑nitro‑2‑benzazepine (THBA) exhibited a 17‑fold higher selectivity for PNMT over α2‑adrenoceptors compared to the corresponding 7‑substituted tetrahydroisoquinoline (selectivity 170 vs 10; α2 Ki 66 µM vs 4.3 µM) [REFS‑2]. While directly comparable data for 1‑benzazepine regioisomers are absent from the open literature, the established structure–activity relationship in the benzazepine family supports that regioisomeric purity is critical for reproducible biological outcomes.

medicinal chemistry regioselective synthesis CNS drug discovery

Salt Form Advantage: Hydrochloride vs. Free Base Handling and Stability

The hydrochloride salt of 8‑nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine is supplied as a powder stable at room temperature, in contrast to the free base (CAS 17422‑54‑7) which is reported as a low‑melting solid or oily substance requiring cold storage [REFS‑1][REFS‑2]. Salt formation converts the weakly basic azepine nitrogen into a protonated, crystalline species, increasing aqueous solubility—a critical parameter for high‑throughput experimentation and biological assay preparation. Although head‑to‑head solubility measurements have not been published, the universal principle that hydrochloride salts of lipophilic amines (CLogP of the parent benzazepine scaffold ≈ 1.8 [REFS‑3]) improve dissolution by at least 10‑ to 100‑fold compared to the free base serves as a well‑established class‑level inference [REFS‑4].

parallel synthesis compound management solubility enhancement

Patent‑Documented Synthetic Utility: 74 Patent Citations vs. Alternative Nitro‑Benzazepine Isomers

8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine hydrochloride is referenced in 74 patents, significantly more than the 7‑nitro isomer (CAS 740842‑79‑9) which has limited patent visibility [REFS‑1]. This patent corpus spans CNS‑targeted therapies, anti‑obesity agents, and vasopressin antagonists, indicating broad utility as a privileged intermediate [REFS‑2]. In contrast, the 2‑benzazepine and 3‑benzazepine nitro derivatives are primarily confined to older dopamine‑antagonist patents (e.g., EP0347672), suggesting a narrower application scope [REFS‑3]. The patent count serves as a quantitative proxy for the compound's validated role in reproducible, industry‑relevant synthetic sequences.

patent landscape synthetic intermediate intellectual property

Purity Assurance and Batch‑to‑Batch Consistency from ISO‑Certified Supply Chains

8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine hydrochloride is supplied with a minimum purity of 95% (HPLC) by multiple independent vendors, including Enamine (distributed via Sigma‑Aldrich) and Biosynth (distributed via CymitQuimica) [REFS‑1][REFS‑2]. Both suppliers provide Certificates of Analysis (CoA) upon request, ensuring traceable quality documentation. The free base analog (CAS 17422‑54‑7) is offered at similar nominal purity but with less consistent vendor documentation and longer lead times (2–3 weeks per Fujifilm Wako) [REFS‑3]. The hydrochloride salt's consistency across independent supply chains reduces batch‑to‑batch variability risk in multi‑step synthesis campaigns.

quality control reproducibility procurement specification

High‑Confidence Application Scenarios for 8‑Nitro‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine Hydrochloride Based on Verified Differentiation Evidence


CNS Drug Discovery: SAR Exploration of 1‑Benzazepine Scaffolds Targeting GPCRs and Ion Channels

The 8‑nitro‑1‑benzazepine hydrochloride serves as a key intermediate for synthesizing dopamine D3 receptor modulators, vasopressin V2 antagonists, and serotonin‑norepinephrine‑dopamine reuptake inhibitors [REFS‑1]. Its regioisomerically pure 8‑nitro substitution enables unambiguous SAR interpretation when comparing with 7‑nitro or unsubstituted analogs, directly addressing the selectivity questions highlighted by the 2‑benzazepine literature where 8‑nitro substitution improved PNMT selectivity 17‑fold over the corresponding THIQ analog [REFS‑2].

Parallel Synthesis and High‑Throughput Experimentation Platforms

The hydrochloride salt's room‑temperature stability and powder form facilitate automated solid dispensing and dissolution in aqueous‑organic solvent mixtures [REFS‑3]. This contrasts with the cold‑storage‑requiring free base, making the HCl salt the preferred form for compound management libraries and plate‑based reaction screening. The 95% purity with CoA support from multiple vendors ensures batch‑to‑batch reproducibility essential for machine‑learning‑driven synthesis optimization [REFS‑4].

Patent‑Driven Medicinal Chemistry Programs Requiring Validated Building Blocks

With 74 patents citing this specific compound, medicinal chemistry teams can rely on extensive precedent for synthetic transformations and biological target engagement, reducing the risk of investing in building blocks with limited literature validation [REFS‑5]. The compound's appearance in patent families spanning multiple therapeutic areas (CNS, metabolic disorders, cardiovascular) provides broad freedom‑to‑operate and diversification potential [REFS‑6].

Quote Request

Request a Quote for 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.